molecular formula C4H7ClF3NO2S B12862044 N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

Cat. No.: B12862044
M. Wt: 225.62 g/mol
InChI Key: XGJHAAXYPJTPDR-UHFFFAOYSA-N
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Description

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a chemical compound with the molecular formula C4H11ClF3NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride can be synthesized through various methods. One common approach involves the reaction of trifluoropropionyl chloride with a corresponding amine compound under suitable conditions . This reaction typically requires a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain the necessary reaction conditions. The process may include steps such as purification and isolation to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives .

Scientific Research Applications

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride include:

Biological Activity

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a compound with significant potential in pharmacology and biochemistry due to its unique trifluoromethyl group and sulfamoyl moiety. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula: C4_4H9_9ClF3_3N
  • Molecular Weight: 169.57 g/mol
  • CAS Number: 66570530

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in bacterial metabolism and growth. The trifluoromethyl group enhances lipophilicity and stability, potentially leading to increased membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the sulfamoyl group. For instance:

  • Inhibition of Bacterial Growth: Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folate synthesis pathways critical for bacterial growth.

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
SulfamethoxazoleE. coli16 µg/mL
TrimethoprimS. aureus8 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the sulfamoyl group significantly affect the biological activity of the compound. Key findings include:

  • Fluorination Effects: The presence of trifluoromethyl groups has been associated with increased potency against certain bacterial strains due to enhanced binding affinity to target enzymes.
  • Sulfamoyl Modifications: Variations in the alkyl chain length or branching can alter the compound's effectiveness. For example, longer chains may improve hydrophobic interactions with bacterial membranes.

Case Study 1: Antibacterial Efficacy

In a controlled study involving various sulfonamide derivatives, this compound exhibited superior antibacterial activity compared to traditional sulfonamides. The study employed a series of tests against clinical isolates of E. coli and S. aureus, demonstrating a significant reduction in bacterial load.

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of this compound in a murine model of bacterial infection. Results indicated that treatment with this compound led to a statistically significant decrease in morbidity and mortality rates compared to untreated controls.

Properties

Molecular Formula

C4H7ClF3NO2S

Molecular Weight

225.62 g/mol

IUPAC Name

N-methyl-N-(1,1,1-trifluoropropan-2-yl)sulfamoyl chloride

InChI

InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3

InChI Key

XGJHAAXYPJTPDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)N(C)S(=O)(=O)Cl

Origin of Product

United States

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